Regorafenib(Pyridine)-N-oxide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Regorafenib(Pyridine)-N-oxide-d3 is a deuterated form of Regorafenib, a multi-kinase inhibitor used in the treatment of various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma . The compound is known for its ability to inhibit multiple protein kinases involved in tumor growth and angiogenesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Regorafenib(Pyridine)-N-oxide-d3 involves several key steps, including O-alkylation, nitration, and reduction reactions . The process begins with the preparation of the intermediate 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide through O-alkylation, followed by nitration and reduction . The final step involves nucleophilic addition to obtain Regorafenib with high yield and purity .
Industrial Production Methods: Industrial production of this compound focuses on optimizing the synthetic route to increase yield and reduce impurities . The process avoids the use of column chromatography, which is cost-saving and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Regorafenib(Pyridine)-N-oxide-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include 4-amino-3-fluorophenol, N,N-dimethylacetamide, and various nitrating agents . The reactions are typically carried out under inert gas atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from these reactions include the desired intermediate 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide and the final Regorafenib compound .
Applications De Recherche Scientifique
Regorafenib(Pyridine)-N-oxide-d3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying multi-kinase inhibition and its effects on various biochemical pathways . In biology and medicine, it is used to investigate its anti-cancer properties and potential therapeutic applications . In industry, it is used in the development of new cancer treatments and drug formulations .
Mécanisme D'action
Regorafenib(Pyridine)-N-oxide-d3 exerts its effects by inhibiting multiple protein kinases involved in tumor growth and angiogenesis . The compound targets angiogenic, stromal, and oncogenic receptor tyrosine kinases, including VEGFR1-3, TIE2, PDGFR-β, FGFR, KIT, RET, and RAF . By inhibiting these kinases, this compound disrupts the signaling pathways that promote tumor growth and vascularization .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Regorafenib(Pyridine)-N-oxide-d3 include Sorafenib, Pazopanib, and Lenvatinib . These compounds are also multi-kinase inhibitors used in cancer treatment .
Uniqueness: This compound is unique due to its deuterated form, which enhances its metabolic stability and pharmacokinetic properties . This modification allows for improved efficacy and reduced side effects compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C21H15ClF4N4O4 |
---|---|
Poids moléculaire |
501.8 g/mol |
Nom IUPAC |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxido-N-(trideuteriomethyl)pyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32)/i1D3 |
Clé InChI |
NUCXNEKIESREQY-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-] |
SMILES canonique |
CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.